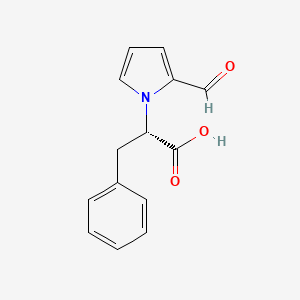
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Coupling with Phenylpropanoic Acid: The final step involves coupling the formylated pyrrole with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: (2S)-2-(2-Carboxy-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Reduction: (2S)-2-(2-Hydroxymethyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker: Used as a biomarker in analytical chemistry for detecting specific biological processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylbutanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness: (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a phenylpropanoic acid moiety allows for versatile synthetic modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1 |
InChI Key |
XZAYKRMTIYRFEF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















